molecular formula C16H24N2 B11120266 1-hexyl-2-propyl-1H-benzimidazole

1-hexyl-2-propyl-1H-benzimidazole

Cat. No.: B11120266
M. Wt: 244.37 g/mol
InChI Key: GSVXCVOIWFTKGT-UHFFFAOYSA-N
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Description

1-hexyl-2-propyl-1H-benzimidazole is a heterocyclic aromatic organic compound It belongs to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexyl-2-propyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method involves the reaction of ortho-phenylenediamine with hexyl aldehyde and propyl aldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-hexyl-2-propyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl or propyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-alkylamines .

Scientific Research Applications

1-hexyl-2-propyl-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent, antimicrobial agent, and antiviral agent.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hexyl-2-propyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-propyl-1H-benzimidazole: Similar in structure but lacks the hexyl group.

    1-hexyl-1H-benzimidazole: Similar in structure but lacks the propyl group.

    1-methyl-2-propyl-1H-benzimidazole: Similar in structure but has a methyl group instead of a hexyl group.

Uniqueness

1-hexyl-2-propyl-1H-benzimidazole is unique due to the presence of both hexyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. The combination of these groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-hexyl-2-propylbenzimidazole

InChI

InChI=1S/C16H24N2/c1-3-5-6-9-13-18-15-12-8-7-11-14(15)17-16(18)10-4-2/h7-8,11-12H,3-6,9-10,13H2,1-2H3

InChI Key

GSVXCVOIWFTKGT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1CCC

Origin of Product

United States

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